3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile
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Overview
Description
3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics . The presence of the amino and cyano groups, along with the dichlorophenyl moiety, makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its efficiency in producing aminothiophene derivatives.
Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . This reaction is also effective in synthesizing thiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald reaction due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile: Known for its unique combination of amino, cyano, and dichlorophenyl groups.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Another thiophene derivative with different substituents, used as an intermediate in drug synthesis.
2-Thiophenecarbonitrile: A simpler thiophene derivative used in the preparation of various thiophene-based compounds.
Uniqueness
This compound stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of both amino and cyano groups, along with the dichlorophenyl moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H6Cl2N2S |
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Molecular Weight |
269.1 g/mol |
IUPAC Name |
3-amino-5-(2,4-dichlorophenyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2S/c12-6-1-2-7(8(13)3-6)10-4-9(15)11(5-14)16-10/h1-4H,15H2 |
InChI Key |
DLDZKUXTTPJUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(S2)C#N)N |
Origin of Product |
United States |
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